molecular formula C₁₆H₂₂ClNO₃ B1146209 Noratropine Hydrochloride CAS No. 75559-01-2

Noratropine Hydrochloride

Cat. No.: B1146209
CAS No.: 75559-01-2
M. Wt: 311.8
InChI Key:
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Description

Noratropine Hydrochloride is a chemical compound derived from the tropane alkaloid family. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those used in respiratory and neurological treatments. The compound is characterized by its molecular formula C16H21NO3·HCl and a molecular weight of 311.80 g/mol .

Mechanism of Action

Target of Action

Noratropine Hydrochloride, also known as Nortriptyline Hydrochloride, is a tricyclic antidepressant (TCA) and the active metabolite of amitriptyline . Its primary targets are the muscarinic receptors , which are antagonized by the compound . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, digestion, and salivation .

Mode of Action

This compound acts as a competitive antagonist of acetylcholine at the muscarinic receptors . It reverses the excessive parasympathetic stimulation that results from the inhibition of acetylcholinesterase . This interaction with its targets leads to an increase in the automaticity of the sinus node and facilitation of atrioventricular (AV) nodal conduction capability, thus increasing heart rate and enhancing AV conduction .

Biochemical Pathways

The compound affects the cholinergic pathways in the body. By antagonizing the muscarinic receptors, this compound inhibits the action of acetylcholine, a neurotransmitter in these pathways . This results in a decrease in parasympathetic activity and an increase in sympathetic activity, leading to effects such as increased heart rate and decreased salivation .

Pharmacokinetics

This compound is well absorbed after intramuscular injection and disappears rapidly from the blood, being distributed throughout various body tissues and fluids . It undergoes hepatic metabolism and crosses the blood-brain barrier . While 50% of the dose remains unchanged, metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid . A majority of this compound is destroyed by enzymatic hydrolysis, especially in the liver .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic activity . This results in physiological effects such as increased heart rate, decreased salivation, and dilation of the pupils .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs that have anticholinergic activity, such as antidepressants, H1 antihistamines, Parkinson medications, neuroleptic medication, antispasmodics, clozapine, and quinidine . These medications combined with this compound increase the risk of potential of atropinic adverse effects such as urinary retention, constipation, and dry mouth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noratropine Hydrochloride can be synthesized through the electrochemical N-demethylation of atropine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds efficiently, avoiding hazardous oxidizing agents and toxic solvents .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidative N-demethylation of atropine using potassium permanganate in an aqueous solution. This method is preferred for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: Noratropine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion of atropine to noratropine.

    Reduction: Not commonly involved in its synthesis.

    Substitution: Involves the replacement of the N-methyl group with a hydrogen atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Noratropine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Noratropine Hydrochloride is unique due to its specific role as an intermediate in the synthesis of ipratropium bromide, a widely used bronchodilator. Its efficient synthesis through electrochemical N-demethylation also sets it apart from other tropane alkaloids .

Properties

CAS No.

75559-01-2

Molecular Formula

C₁₆H₂₂ClNO₃

Molecular Weight

311.8

Synonyms

α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride;  1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride;  N-Demethylatropine Hydrochloride; 

Origin of Product

United States

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